MRP1 Inhibitory Potency: Target Compound vs. Optimized Pyrrolo[3,2-d]pyrimidine Comparator
The target compound exhibits exceptionally weak MRP1 inhibitory activity, with an IC50 of 28,000 nM (28 µM) in a calcein AM accumulation assay using MDCK cells expressing MRP1 [1]. In stark contrast, the optimized pyrrolo[3,2-d]pyrimidine derivative Compound 30 (a piperazine-substituted analog) from the same scaffold class achieves an IC50 of 247 nM against MRP1 in the H69AR small cell lung cancer cell line [2]. This represents an approximately 113-fold difference in potency, demonstrating that the target compound's minimal substitution pattern is fundamentally insufficient for MRP1 inhibition.
| Evidence Dimension | MRP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28,000 nM (28 µM) |
| Comparator Or Baseline | Compound 30 (piperazine-substituted pyrrolo[3,2-d]pyrimidine) IC50 = 247 nM |
| Quantified Difference | ~113-fold weaker inhibition by the target compound |
| Conditions | Target: MDCK cells expressing MRP1, calcein AM accumulation assay, 30 min (BindingDB). Comparator: H69AR cells, daunorubicin accumulation assay (J. Med. Chem. 2016). |
Why This Matters
This large potency gap confirms that the target compound is unsuitable for MRP1-targeted studies and should not be used as a substitute for optimized MRP1 inhibitors in multidrug resistance reversal experiments.
- [1] BindingDB Entry BDBM50363073 (CHEMBL1945981). IC50: 2.80E+4 nM for MRP1 expressed in MDCK cells (calcein AM accumulation assay). View Source
- [2] Schmitt, S.M., et al. Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). J. Med. Chem., 2016, 59(7), 3018-3033. Compound 30 IC50 = 247 nM. View Source
